molecular formula C17H21N3O2 B2598138 N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203319-03-2

N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2598138
CAS RN: 1203319-03-2
M. Wt: 299.374
InChI Key: VPTSZDZBSJTCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, commonly known as EPI-001, is a small molecule inhibitor that has gained significant attention in the scientific community. EPI-001 has shown promising results in the treatment of prostate cancer, and its mechanism of action has been extensively studied.

Mechanism of Action

EPI-001 inhibits the activity of the androgen receptor by binding to a specific region of the receptor known as the coactivator binding site. This prevents the recruitment of coactivator proteins, which are essential for the activation of the receptor. By inhibiting the activity of the androgen receptor, EPI-001 effectively blocks the growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
EPI-001 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, EPI-001 has been shown to have anti-inflammatory effects and to improve insulin sensitivity. These effects are thought to be mediated through the inhibition of the androgen receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPI-001 is its specificity for the androgen receptor. This allows for targeted inhibition of the receptor without affecting other signaling pathways. However, EPI-001 has some limitations in lab experiments. It has a short half-life and is rapidly metabolized, which can make dosing challenging. Additionally, EPI-001 has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on EPI-001. One area of interest is the development of more potent and selective inhibitors of the androgen receptor. Another area of research is the identification of biomarkers that can predict response to EPI-001 treatment. Additionally, there is interest in exploring the potential of EPI-001 in the treatment of other types of cancer, such as breast and ovarian cancer.
In conclusion, EPI-001 is a promising small molecule inhibitor that has shown significant potential in the treatment of prostate cancer. Its mechanism of action has been extensively studied, and it has a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on EPI-001.

Synthesis Methods

The synthesis of EPI-001 involves a multi-step process that begins with the reaction of 2-ethylphenylamine with ethyl chloroacetate. The resulting compound is then subjected to a series of reactions, including amination, cyclization, and oxidation, to yield EPI-001. The synthesis of EPI-001 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

EPI-001 has been extensively studied in the context of prostate cancer. It has been shown to inhibit the activity of the androgen receptor, which plays a critical role in the development and progression of prostate cancer. EPI-001 has also been shown to be effective in the treatment of castration-resistant prostate cancer, which is resistant to traditional hormone therapy.

properties

IUPAC Name

N-(2-ethylphenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-4-13-7-5-6-8-14(13)19-16(21)10-20-11-18-15(12(2)3)9-17(20)22/h5-9,11-12H,4,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTSZDZBSJTCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.